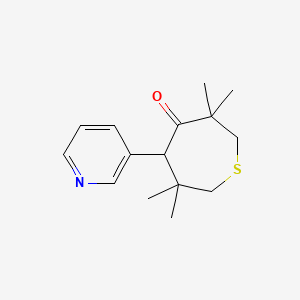
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is an organic compound characterized by its unique structure, which includes a thiepan ring substituted with pyridinyl and tetramethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as pyridine derivatives and thiepan precursors can be reacted in the presence of catalysts and solvents to form the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiepan derivatives with reduced functional groups.
Substitution: The pyridinyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiepan derivatives, and various substituted pyridinyl compounds. These products can be further utilized in different applications or as intermediates in more complex syntheses.
科学研究应用
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
3,3,6,6-Tetramethyl-5-(pyridin-2-yl)thiepan-4-one: Similar structure but with a different position of the pyridinyl group.
3,3,6,6-Tetramethyl-5-(pyridin-4-yl)thiepan-4-one: Another isomer with the pyridinyl group at a different position.
3,3,6,6-Tetramethyl-5-(quinolin-3-yl)thiepan-4-one: Contains a quinoline ring instead of pyridine.
Uniqueness
3,3,6,6-Tetramethyl-5-(pyridin-3-yl)thiepan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
189693-36-5 |
|---|---|
分子式 |
C15H21NOS |
分子量 |
263.4 g/mol |
IUPAC 名称 |
3,3,6,6-tetramethyl-5-pyridin-3-ylthiepan-4-one |
InChI |
InChI=1S/C15H21NOS/c1-14(2)9-18-10-15(3,4)13(17)12(14)11-6-5-7-16-8-11/h5-8,12H,9-10H2,1-4H3 |
InChI 键 |
UMNIEOIFBMOPNG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSCC(C(=O)C1C2=CN=CC=C2)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
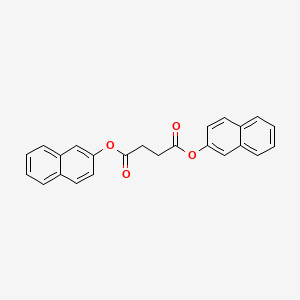
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
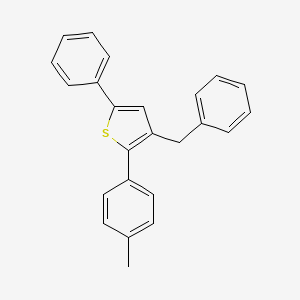
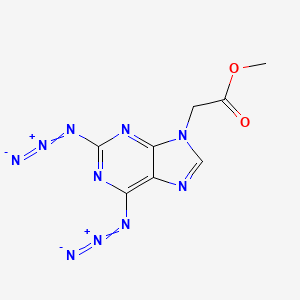


![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)

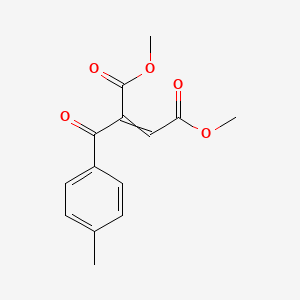
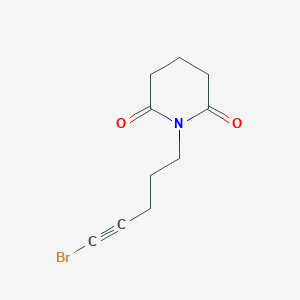
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)

![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
